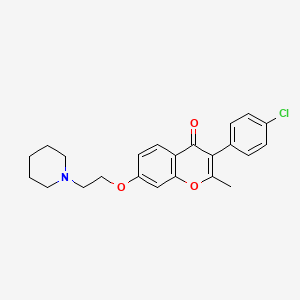![molecular formula C9H11Cl2NO2 B2753573 Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride CAS No. 2227272-88-8](/img/structure/B2753573.png)
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.1 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride typically involves the chloromethylation of pyridine derivatives followed by esterification. One common method involves the reaction of 2-pyridineacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield the ester . The chloromethyl group is introduced using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The ester group can undergo hydrolysis to release the active pyridine derivative, which can interact with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(6-(bromomethyl)pyridin-2-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-(6-(hydroxymethyl)pyridin-2-yl)acetate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 2-(6-(methoxymethyl)pyridin-2-yl)acetate: Contains a methoxymethyl group instead of chloromethyl.
Uniqueness
Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride is unique due to its specific reactivity and the presence of both chloromethyl and ester functional groups, which allow for a wide range of chemical modifications and applications .
Propriétés
IUPAC Name |
methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)5-7-3-2-4-8(6-10)11-7;/h2-4H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUNWFONUOWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2753491.png)
![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)

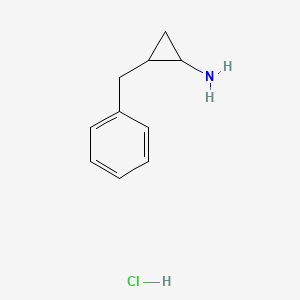

![3-bromo-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2753500.png)
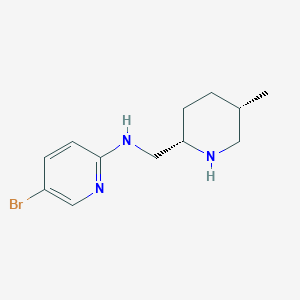
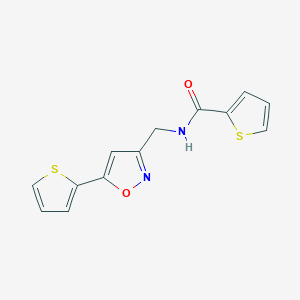
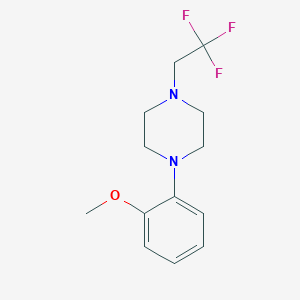
![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2753507.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride](/img/structure/B2753510.png)

